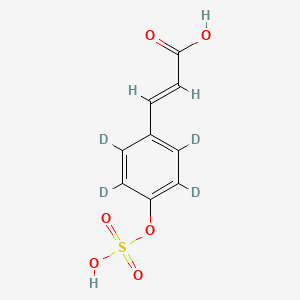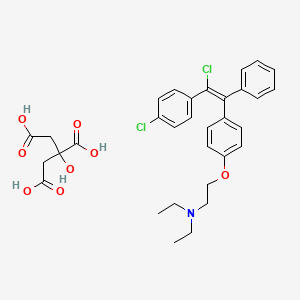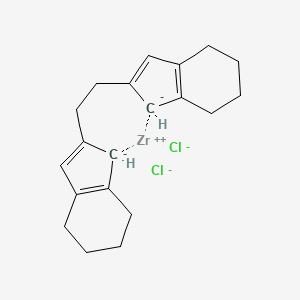
p-Coumaric Acid-d4 4-O-Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Coumaric Acid-d4 4-O-Sulfate is a labeled sulfate conjugate of p-Coumaric Acid. It is a deuterated form of p-Coumaric Acid 4-O-Sulfate, which is a metabolite found in human biological fluids after the consumption of certain foods and beverages, such as coffee . This compound is used in various scientific research applications due to its stable isotope labeling, which allows for detailed metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Coumaric Acid-d4 4-O-Sulfate typically involves the deuteration of p-Coumaric Acid followed by sulfation. The deuteration process replaces hydrogen atoms with deuterium, a stable isotope of hydrogen. This is usually achieved through catalytic exchange reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
p-Coumaric Acid-d4 4-O-Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of p-Hydroxybenzoic Acid-d4 4-O-Sulfate.
Scientific Research Applications
p-Coumaric Acid-d4 4-O-Sulfate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the identification and quantification of metabolites.
Biology: Used in metabolic studies to trace the pathways and transformations of p-Coumaric Acid in biological systems.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the development of new pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of p-Coumaric Acid-d4 4-O-Sulfate involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrases, which play a role in various physiological processes. The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation .
Comparison with Similar Compounds
p-Coumaric Acid-d4 4-O-Sulfate is unique due to its stable isotope labeling, which allows for detailed metabolic studies. Similar compounds include:
p-Coumaric Acid: The non-deuterated form, which is also a metabolite found in human biological fluids.
p-Hydroxybenzoic Acid-d4 4-O-Sulfate: Another deuterated sulfate conjugate used in metabolic studies.
o-Coumaric Acid: A positional isomer of p-Coumaric Acid with similar biological activities.
These compounds share similar chemical structures and biological activities but differ in their specific applications and labeling .
Properties
IUPAC Name |
(E)-3-(2,3,5,6-tetradeuterio-4-sulfooxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O6S/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14/h1-6H,(H,10,11)(H,12,13,14)/b6-3+/i1D,2D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDCCWNLILCHDJ-NTDOOMOHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C(=O)O)[2H])[2H])OS(=O)(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)



